molecular formula C34H26BaN4O10S2 B15178781 Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate) CAS No. 85391-55-5

Barium bis(2-((2-hydroxy-1-naphthyl)azo)-5-methoxybenzenesulphonate)

Cat. No.: B15178781
CAS No.: 85391-55-5
M. Wt: 852.1 g/mol
InChI Key: WOKBFZQJLJEXBU-UHFFFAOYSA-L
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Description

Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is a complex organic compound known for its vibrant color properties. It is often used in various industrial applications, particularly in the production of dyes and pigments. The compound’s structure includes barium ions coordinated with azo and sulfonate groups, which contribute to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] typically involves the diazotization of 2-amino-1-naphthol followed by coupling with 5-methoxybenzenesulfonic acid. The reaction is carried out under acidic conditions to facilitate the formation of the azo bond. The resulting product is then treated with barium chloride to precipitate the barium salt of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions. The final product is isolated through filtration and drying processes.

Chemical Reactions Analysis

Types of Reactions

Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of amines.

    Substitution: The sulfonate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can react with the sulfonate group under basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] has several applications in scientific research:

    Chemistry: Used as a dye in analytical chemistry for the detection of metal ions.

    Biology: Employed in histological staining techniques to visualize cellular components.

    Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable complexes with various drugs.

    Industry: Widely used in the production of pigments for paints, inks, and textiles.

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with metal ions and other molecules. The azo group can participate in electron transfer reactions, while the sulfonate group enhances solubility and interaction with biological molecules. These properties make it useful in various applications, from analytical chemistry to drug delivery.

Comparison with Similar Compounds

Similar Compounds

  • Barium bis[2-chloro-5-[(2-hydroxy-1-naphthyl)azo]toluene-4-sulphonate]
  • Barium bis[2-[(2-hydroxy-1-naphthyl)azo]benzoate]

Uniqueness

Barium bis[2-[(2-hydroxy-1-naphthyl)azo]-5-methoxybenzenesulfonate] is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds, making it particularly valuable in industrial and research applications.

Properties

CAS No.

85391-55-5

Molecular Formula

C34H26BaN4O10S2

Molecular Weight

852.1 g/mol

IUPAC Name

barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]-5-methoxybenzenesulfonate

InChI

InChI=1S/2C17H14N2O5S.Ba/c2*1-24-12-7-8-14(16(10-12)25(21,22)23)18-19-17-13-5-3-2-4-11(13)6-9-15(17)20;/h2*2-10,20H,1H3,(H,21,22,23);/q;;+2/p-2

InChI Key

WOKBFZQJLJEXBU-UHFFFAOYSA-L

Canonical SMILES

COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].COC1=CC(=C(C=C1)N=NC2=C(C=CC3=CC=CC=C32)O)S(=O)(=O)[O-].[Ba+2]

Origin of Product

United States

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